Cas no 2751614-95-4 (3-Bromo-5-chloropyridine-4-sulfonyl fluoride)

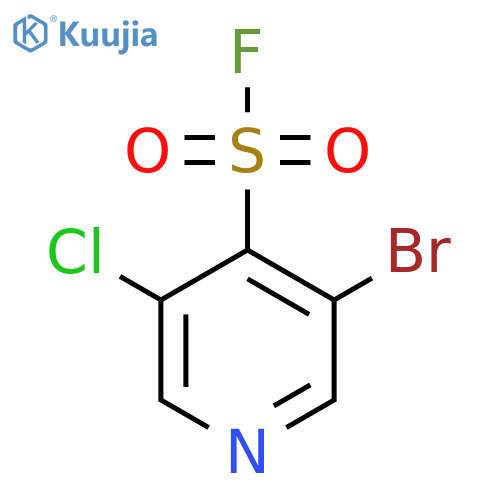

2751614-95-4 structure

商品名:3-Bromo-5-chloropyridine-4-sulfonyl fluoride

CAS番号:2751614-95-4

MF:C5H2BrClFNO2S

メガワット:274.49528169632

CID:5464570

3-Bromo-5-chloropyridine-4-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 3-bromo-5-chloropyridine-4-sulfonyl fluoride

- Z3674091768

- 3-Bromo-5-chloropyridine-4-sulfonyl fluoride

-

- インチ: 1S/C5H2BrClFNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H

- InChIKey: PPQJGHQRDHLZKR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NC=C(C=1S(=O)(=O)F)Cl

計算された属性

- せいみつぶんしりょう: 272.86622 g/mol

- どういたいしつりょう: 272.86622 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 274.50

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 55.4

3-Bromo-5-chloropyridine-4-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7354052-5.0g |

3-bromo-5-chloropyridine-4-sulfonyl fluoride |

2751614-95-4 | 95.0% | 5.0g |

$3147.0 | 2025-03-11 | |

| Enamine | EN300-7354052-0.25g |

3-bromo-5-chloropyridine-4-sulfonyl fluoride |

2751614-95-4 | 95.0% | 0.25g |

$538.0 | 2025-03-11 | |

| Enamine | EN300-7354052-0.1g |

3-bromo-5-chloropyridine-4-sulfonyl fluoride |

2751614-95-4 | 95.0% | 0.1g |

$376.0 | 2025-03-11 | |

| Enamine | EN300-7354052-0.05g |

3-bromo-5-chloropyridine-4-sulfonyl fluoride |

2751614-95-4 | 95.0% | 0.05g |

$252.0 | 2025-03-11 | |

| 1PlusChem | 1P028SFK-100mg |

3-bromo-5-chloropyridine-4-sulfonylfluoride |

2751614-95-4 | 95% | 100mg |

$527.00 | 2024-05-07 | |

| Aaron | AR028SNW-10g |

3-bromo-5-chloropyridine-4-sulfonylfluoride |

2751614-95-4 | 95% | 10g |

$6443.00 | 2023-12-15 | |

| 1PlusChem | 1P028SFK-500mg |

3-bromo-5-chloropyridine-4-sulfonylfluoride |

2751614-95-4 | 95% | 500mg |

$1109.00 | 2024-05-07 | |

| Aaron | AR028SNW-100mg |

3-bromo-5-chloropyridine-4-sulfonylfluoride |

2751614-95-4 | 95% | 100mg |

$542.00 | 2023-12-15 | |

| Enamine | EN300-7354052-1.0g |

3-bromo-5-chloropyridine-4-sulfonyl fluoride |

2751614-95-4 | 95.0% | 1.0g |

$1086.0 | 2025-03-11 | |

| Enamine | EN300-7354052-10.0g |

3-bromo-5-chloropyridine-4-sulfonyl fluoride |

2751614-95-4 | 95.0% | 10.0g |

$4667.0 | 2025-03-11 |

3-Bromo-5-chloropyridine-4-sulfonyl fluoride 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

2751614-95-4 (3-Bromo-5-chloropyridine-4-sulfonyl fluoride) 関連製品

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 13769-43-2(potassium metavanadate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 624-75-9(Iodoacetonitrile)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量